molecular formula C6H6BrNO B569808 2-Bromo-5-methoxypyridine-d3 CAS No. 1185315-90-5

2-Bromo-5-methoxypyridine-d3

Cat. No.: B569808
CAS No.: 1185315-90-5
M. Wt: 191.042
InChI Key: WULVUFYZVYHTFX-FIBGUPNXSA-N
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Description

2-Bromo-5-methoxypyridine-d3 is a deuterated derivative of 2-Bromo-5-methoxypyridine. It is a pyridine compound where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxypyridine-d3 typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine in the presence of a catalyst such as sodium acetate in acetic acid at elevated temperatures . The deuterated version is prepared by substituting the hydrogen atoms with deuterium during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxypyridine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-5-methoxypyridine-d3 has the molecular formula C6H6BrNO\text{C}_6\text{H}_6\text{BrN}O and features a bromine atom at the second position and a methoxy group at the fifth position of the pyridine ring. The incorporation of deuterium enhances its stability and allows for more precise tracking in biochemical assays.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer agents and enzyme inhibitors. Its structure allows for modifications that can enhance biological activity against specific targets, such as kinases and receptors involved in disease pathways .
  • Biological Activity : Research indicates that derivatives of this compound exhibit antitumor properties by disrupting microtubule dynamics, leading to cell cycle arrest in cancer cell lines like HeLa and MCF7 . Additionally, it has been shown to influence nicotinic acetylcholine receptors, which are crucial in neurotransmission.

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a building block in the synthesis of complex organic molecules. It facilitates the preparation of biologically active compounds, such as receptor antagonists and enzyme inhibitors .
  • Synthesis of Kinase Inhibitors : It has been implicated in synthesizing kinase inhibitors that modulate signal transduction pathways essential for cellular communication.

3. Biochemical Research

  • Mechanistic Studies : The compound's electrophilic nature allows it to react with nucleophilic sites in biological molecules, making it valuable for studying biochemical pathways and interactions at the molecular level .
  • Cellular Effects : Investigations have shown that this compound can affect gene expression and cellular metabolism through its interactions with various biomolecules.

Summary Table of Biological Activities

Activity Description
Antitumor ActivityExhibits cytotoxicity against cancer cell lines; disrupts microtubule dynamics.
Enzyme InhibitionUsed to synthesize enzyme inhibitors affecting metabolic pathways.
Receptor ModulationActs as a ligand for nicotinic acetylcholine receptors, influencing neurotransmission.
Synthesis PrecursorServes as an intermediate in the synthesis of complex organic molecules with biological relevance.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Antitumor Studies : A series of experiments demonstrated that derivatives with methoxy and bromo substitutions exhibited sub-micromolar cytotoxicity against human tumor cell lines. These compounds were found to disrupt microtubule polymerization, confirming tubulin as a target .
  • Synthesis of Bioactive Compounds : Research has emphasized its versatility in synthesizing complex organic molecules. For example, it serves as a precursor for biologically active compounds targeting specific pathways involved in inflammation and cancer.
  • Biochemical Pathways : The compound's interactions within biochemical pathways suggest it may influence gene expression and cellular metabolism through its effects on central receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyridine-d3 involves its participation in various chemical reactions. The presence of deuterium can influence reaction kinetics and mechanisms, providing valuable information in mechanistic studies. The compound can act as a substrate or intermediate in enzymatic reactions, allowing researchers to study the effects of deuterium substitution on reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxypyridine-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in mechanistic and kinetic studies .

Biological Activity

2-Bromo-5-methoxypyridine-d3 is a deuterated derivative of 2-bromo-5-methoxypyridine, characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position of the pyridine ring. The incorporation of deuterium (D) in place of hydrogen (H) enhances its utility in various biological and chemical studies, including pharmacological applications. This article explores the biological activity, synthesis, and potential applications of this compound.

The molecular formula of this compound is C6H6BrD3NC_6H_6BrD_3N. The presence of the bromine atom makes it a reactive intermediate, while the methoxy group contributes to its solubility and interaction with biological targets.

The mechanism of action for this compound involves its binding affinity to various biological targets. Research indicates that modifications at the pyridine ring can significantly alter interaction profiles with receptors and enzymes, making it a subject of interest in drug design. The isotopic substitution with deuterium can also affect metabolic pathways and pharmacokinetics, providing insights into drug behavior in biological systems.

Biological Activities

Research has shown that derivatives of 2-bromo-5-methoxypyridine exhibit several biological activities, particularly in pharmacology. Notable activities include:

  • Antimicrobial Properties : Compounds related to this structure have demonstrated efficacy against various microbial strains.
  • Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth in vitro, particularly against murine Sarcoma 180 and L1210 cell lines .
  • Enzyme Inhibition : Binding studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways.

Study 1: Anticancer Activity

A study published in PubMed explored the synthesis and biological activities of pyridine derivatives, including those structurally similar to this compound. The results indicated that certain derivatives inhibited the growth of murine Sarcoma 180 cells significantly. The activity was attributed to their ability to interfere with DNA synthesis processes .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. The study found that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting a potential for development into therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Utilizing deuterated reagents to introduce deuterium into the methoxy group.
  • Bromination Reactions : Employing brominating agents to selectively introduce bromine at the second position on the pyridine ring.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities associated with compounds structurally similar to this compound:

Compound NameStructure FeaturesUnique AspectsBiological Activity
2-Bromo-5-methylpyridineBromine at position 2, methyl at 5Different reactivity patternsModerate anticancer activity
3-Bromo-5-methoxypyridineBromine at position 3, methoxy at 5Altered electronic propertiesInhibitory effects on specific enzymes
2-Bromo-4-methoxypyridineBromine at position 2, methoxy at 4Different regioselectivityAntimicrobial properties
2-Bromo-6-methoxypyridineBromine at position 2, methoxy at 6Potentially different biological activityLimited data available

Q & A

Q. Basic: What synthetic strategies are effective for preparing 2-Bromo-5-methoxypyridine-d3, and how is deuteration confirmed?

Methodological Answer:
Deuteration is typically achieved via H/D exchange using deuterated reagents (e.g., D₂O, CD₃OD) under acidic or basic conditions, or by starting with deuterated precursors. For brominated pyridines, bromination of pre-deuterated methoxypyridine intermediates is common. Post-synthesis, deuterium incorporation is confirmed using:

  • Mass Spectrometry (MS): Isotopic peaks at m/z +1 (for one D) or +3 (for three D) indicate deuteration .
  • ¹H NMR: Absence of proton signals at positions replaced by deuterium (e.g., methoxy or methyl groups) .
  • Infrared (IR) Spectroscopy: Shifts in C-D stretching vibrations (~2100 cm⁻¹) .

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹³C/²H): Assigns structural integrity and quantifies deuterium distribution. ¹³C NMR detects isotopic shifts in adjacent carbons .
  • High-Resolution MS (HRMS): Validates molecular formula and isotopic purity (>95% D) .
  • Reverse-Phase HPLC: Separates deuterated analogs from non-deuterated impurities using C18 columns with deuterium-sensitive retention time shifts .

Q. Advanced: How does deuteration influence the reactivity of 2-Bromo-5-methoxypyridine in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
Deuteration may introduce kinetic isotope effects (KIE) , altering reaction rates. For example:

  • C-D Bond Cleavage: Slower oxidative addition in Pd-catalyzed couplings due to stronger C-D vs. C-H bonds .
  • Steric Effects: Deuterated methoxy groups may slightly increase steric hindrance.
    Experimental Design: Compare reaction kinetics (via GC/MS or in situ IR) between deuterated and non-deuterated substrates. Use isotopically labeled boronic acids (e.g., ²H-labeled) to track coupling efficiency .

Q. Advanced: How can isotopic scrambling be minimized during storage or under reaction conditions?

Methodological Answer:

  • Storage: Maintain under inert gas (Ar/N₂) at –20°C to prevent H/D exchange with ambient moisture .
  • Reaction Solvents: Use aprotic, deuterated solvents (e.g., DMSO-d6) to avoid proton back-exchange.
  • Acidic/Base Conditions: Avoid prolonged exposure to protic acids/bases; use mild conditions (e.g., NaOD in D₂O for pH adjustments) .

Q. Basic: What safety protocols apply to handling deuterated pyridine derivatives?

Methodological Answer:

  • Toxicity: Assume similar hazards to non-deuterated analogs (e.g., skin/eye irritation). Refer to SDS for 2-Bromo-5-methoxypyridine .
  • Waste Disposal: Segregate deuterated waste due to potential isotopic contamination in environmental samples.
  • Ventilation: Use fume hoods to avoid inhalation of volatile deuterated compounds .

Q. Advanced: How can this compound be utilized as a tracer in metabolic pathway studies?

Methodological Answer:

  • Isotopic Labeling: Introduce D3 labels at metabolically stable positions (e.g., methoxy groups) to track incorporation into metabolites.
  • LC-MS/MS Analysis: Quantify deuterated metabolites using multiple reaction monitoring (MRM) for high specificity .
  • Data Interpretation: Correct for natural isotopic abundance using software tools (e.g., IsoCor) to avoid false positives .

Q. Advanced: What challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix Effects: Co-eluting biomolecules can suppress ionization in LC-MS. Mitigate via solid-phase extraction (SPE) or isotope dilution with ¹³C-labeled internal standards .
  • Limit of Detection (LOD): Optimize MS parameters (e.g., collision energy) to enhance sensitivity for low-abundance deuterated species .

Q. Basic: What are common impurities in synthetic this compound, and how are they removed?

Methodological Answer:

  • Non-Deuterated Byproducts: Remove via silica gel chromatography using deuterated eluents (e.g., CDCl₃/hexane-d14) .
  • Residual Protio Solvents: Use rotary evaporation under high vacuum (<0.1 mbar) followed by lyophilization .
  • Purity Validation: Confirm via ¹H NMR (absence of protio peaks) and elemental analysis .

Properties

IUPAC Name

2-bromo-5-(trideuteriomethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULVUFYZVYHTFX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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